molecular formula C18H26FN3O4S B1146798 (5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate CAS No. 147126-75-8

(5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate

Cat. No.: B1146798
CAS No.: 147126-75-8
M. Wt: 399.4801432
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Description

This compound is a structurally complex molecule featuring:

  • A fluorinated pyrimidine base: The 5-fluoro substituent on the 4-amino-2-oxopyrimidine moiety may improve binding affinity to biological targets (e.g., viral polymerases) and metabolic stability compared to non-fluorinated analogs .

The stereochemistry of the cyclohexyl and oxathiolane groups is critical; for example, the (1R,2S,5R) configuration in related analogs has been synthesized using zirconium tetrachloride (ZrCl₄) as a catalyst, highlighting the importance of reaction conditions in controlling stereoselectivity .

Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O4S/c1-9(2)11-5-4-10(3)6-13(11)25-16(23)17-26-14(8-27-17)22-7-12(19)15(20)21-18(22)24/h7,9-11,13-14,17H,4-6,8H2,1-3H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTCQXVTOIJYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=C(C(=NC3=O)N)F)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694828
Record name 5-Methyl-2-(propan-2-yl)cyclohexyl 5-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147126-75-8
Record name 5-Methyl-2-(propan-2-yl)cyclohexyl 5-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate involves multiple steps, including the formation of the pyrimidine ring, the introduction of the fluorine atom, and the construction of the oxathiolane ring. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule, leading to the formation of new compounds.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antiviral Activity

The primary application of this compound lies in its role as an intermediate in the synthesis of Emtricitabine , a nucleoside reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B. Emtricitabine is structurally related to Lamivudine and has been shown to effectively inhibit viral replication by targeting the reverse transcriptase enzyme, crucial for viral RNA conversion into DNA .

Synthesis of Related Compounds

This compound also serves as a precursor for synthesizing other antiviral agents. Its structural features allow for modifications that can enhance efficacy against various viral strains or improve pharmacokinetic properties .

Research Findings

Research has demonstrated that compounds similar to (5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate exhibit potent activity against HIV and HBV. A notable study indicated that modifications to the oxathiolane structure could lead to enhanced antiviral properties, suggesting that further exploration of this compound could yield novel therapeutic agents .

Case Study 1: Synthesis and Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their antiviral activity. The results indicated that specific modifications increased potency against resistant strains of HIV, highlighting the importance of structural diversity in drug design .

Case Study 2: Pharmacokinetics

Another research effort focused on the pharmacokinetic properties of Emtricitabine derivatives synthesized from this compound. The study found that certain derivatives exhibited improved absorption and bioavailability, which are critical factors in effective antiviral therapy .

Mechanism of Action

The mechanism of action of (5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the molecular targets it interacts with.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Hazard Profile
Target Compound: (5-Methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate 147126-75-8 C₁₈H₂₆FN₃O₄S 399.48 5-Fluoro substituent on pyrimidine; (5-methyl-2-propan-2-ylcyclohexyl) ester H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation)
Analog 1: (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl (2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate 147027-10-9 C₁₈H₂₇N₃O₄S 381.49 Lacks 5-fluoro substituent; stereochemistry: (1R,2S,5R) cyclohexyl, (2R,5S) oxathiolane Similar hazards (H302, H315, H319)
Analog 2: (1'S,2'R,5'S)-2-Isopropyl-5-methylcyclohexyl 5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate Not provided C₁₉H₂₈N₃O₅S ~413.52 (estimated) 4-Acetamido instead of 4-amino on pyrimidine; stereochemical variation in cyclohexyl group No data available

Key Findings:

Impact of Fluorination: The 5-fluoro group in the target compound increases molecular weight by ~18 g/mol compared to non-fluorinated analogs (e.g., CAS 147027-10-9) .

Stereochemical Effects :

  • The (1R,2S,5R) configuration in the cyclohexyl group (Analog 1) and (2R,5S) in the oxathiolane ring are associated with higher synthetic yields (75–80%) compared to other stereoisomers, as reported in ZrCl₄-catalyzed coupling reactions .

Substituent Modifications: Replacing the 4-amino group with 4-acetamido (Analog 2) reduces polarity (lower topological polar surface area) but may compromise target binding due to steric hindrance .

Safety Profiles :

  • All compounds share common hazards (oral toxicity, skin/eye irritation), likely due to reactive pyrimidine and ester functionalities .

Biological Activity

The compound (5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate, also known by its IUPAC name (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylate, is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H26FN3O4S
  • Molecular Weight : 399.48 g/mol
  • CAS Number : 764659-72-5
    These properties suggest a complex structure that may interact with various biological targets.

The biological activity of this compound primarily revolves around its role as an antiviral agent. Research indicates that it may exert its effects through several mechanisms:

  • Inhibition of Viral Replication : The compound has been shown to inhibit the replication of certain viruses by interfering with their nucleic acid synthesis. This is particularly relevant in the context of HIV and Hepatitis B viruses.
  • Targeting Enzymatic Pathways : It may act as a substrate or inhibitor for specific enzymes involved in viral replication, such as reverse transcriptase and polymerases.
  • Modulation of Host Immune Response : Some studies suggest that the compound can modulate the immune response, enhancing antiviral activity by promoting the production of interferons and other cytokines.

Biological Activity Data

A summary of the biological activities reported in various studies is presented in Table 1.

Activity Target Virus IC50 (µM) Reference
Inhibition of replicationHIV0.25
Inhibition of replicationHepatitis B0.15
Cytotoxicity in cancer cellsVarious cell lines>50
Immune modulationMacrophagesN/A

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • HIV Treatment Study : A clinical trial involving patients with HIV demonstrated that administration of this compound resulted in a significant reduction in viral load compared to placebo controls. Patients receiving the treatment showed improved immune function markers over a six-month period.
  • Hepatitis B Research : In vitro studies indicated that this compound could reduce Hepatitis B surface antigen levels significantly in infected liver cell lines, suggesting potential for therapeutic use in chronic Hepatitis B infection.
  • Cancer Cell Line Studies : Investigations into the cytotoxic effects on cancer cell lines revealed that while the compound showed limited direct cytotoxicity, it enhanced the efficacy of existing chemotherapeutic agents when used in combination therapies.

Q & A

Q. How can the stereochemical purity of this compound be validated during synthesis?

Methodological Answer:

  • Use chiral HPLC with a polar stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve stereoisomers. Compare retention times with reference standards of known configurations.
  • Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements of substituents on the cyclohexyl and oxathiolane moieties .

Q. What analytical techniques are recommended for characterizing its stability under varying pH conditions?

Methodological Answer:

  • Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 40°C for 14 days. Monitor degradation via LC-MS with collision cross-section (CCS) validation (e.g., [M+H]+ adduct CCS: 233.8 Ų) to distinguish degradation products .
  • Quantify hydrolytic cleavage of the ester bond using UV spectroscopy (λ = 260 nm for pyrimidinone absorbance) .

Q. How can researchers confirm the absence of toxic byproducts during large-scale synthesis?

Methodological Answer:

  • Implement GC-MS headspace analysis to detect volatile impurities (e.g., residual solvents or alkylating agents).
  • Screen for genotoxic nitrosamines using LC-MS/MS with a triple quadrupole system, referencing ICH M7 guidelines .

Advanced Research Questions

Q. How to design an experiment to evaluate its potential as a nucleotide analog in antiviral studies?

Methodological Answer:

  • In vitro assay: Use polymerase inhibition assays (e.g., HIV-1 reverse transcriptase or SARS-CoV-2 RdRp) with tritiated dNTPs. Measure incorporation efficiency via scintillation counting.
  • Controls: Include positive controls (e.g., Lamivudine) and negative controls (untreated enzyme) to validate assay sensitivity. Optimize concentrations using Hill slope analysis .

Q. What experimental strategies resolve contradictions in biological activity data across different cell lines?

Methodological Answer:

  • Perform metabolomic profiling (LC-HRMS) of cell lysates to identify differences in prodrug activation or efflux pump expression (e.g., ABC transporters).
  • Use CRISPR-Cas9 knockout models to isolate resistance mechanisms (e.g., TK1 enzyme deficiency) .

Q. How to assess its environmental persistence and transformation products in aquatic systems?

Methodological Answer:

  • Simulate aquatic degradation using OECD 308 guidelines: Incubate the compound in sediment/water systems under aerobic/anaerobic conditions.
  • Identify transformation products via high-resolution mass spectrometry (HRMS) with non-targeted screening (e.g., m/z 570.16822 for [M-H]-) .

Q. What statistical approaches are optimal for analyzing dose-response variability in preclinical toxicity studies?

Methodological Answer:

  • Apply mixed-effects models to account for inter-animal variability. Use Bayesian hierarchical modeling to estimate EC50 values with 95% credible intervals.
  • Validate reproducibility through split-split plot designs (e.g., trellis systems for rootstock comparisons) adapted from agricultural chemistry studies .

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